molecular formula C7H13NO2S B3036591 (4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid CAS No. 37631-93-9

(4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid

Cat. No.: B3036591
CAS No.: 37631-93-9
M. Wt: 175.25 g/mol
InChI Key: AGEPUGUICFKKBP-UHFFFAOYSA-N
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Description

(4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid is an organic compound with a unique structure that includes a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid typically involves the reaction of tetrahydrothiopyran derivatives with acetic acid derivatives under specific conditions. One common method involves the use of a thiopyran precursor, which is then aminated and subsequently reacted with acetic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of (4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid include:

  • (4-aminotetrahydro-2H-pyran-4-yl)acetic acid
  • 2-(4-aminothian-4-yl)acetic acid

Uniqueness

What sets this compound apart from similar compounds is its unique thiopyran ring structure, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-aminothian-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c8-7(5-6(9)10)1-3-11-4-2-7/h1-5,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEPUGUICFKKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1-thiacyclohexan-4-one, (17.4 g), was added to malonic acid (17.1 g), and ammonium acetate, (23.1 g), in ethyl alcohol (300 ml.). This slurry was heated to give a solid mass which on further heating gave a suspension. Heating was continued for a further 4 hours at reflux and then filtered hot to give 4-amino-1-thiacyclohexan-4-yl acetic acid, [(14.17 g), m.p. 232°-235°(d), found C. 47.6; H, 7.5; N, 8.0; S, 18.6; C7H13NO2S requires C, 48.0; H, 7.5; N, 8.0; S, 18.3%].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid
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(4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid
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(4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid
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(4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid
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(4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid
Reactant of Route 6
(4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid

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